

Crystal Structure Analysis of Triprolidine Hydrochloride Monohydrate

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Compound of Interest

Compound Name: *Triprolidine hydrochloride monohydrate*

Cat. No.: *B1683668*

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Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of the crystal and molecular structure of the antihistaminic drug **Triprolidine hydrochloride monohydrate**. The information is based on single-crystal X-ray diffraction studies, offering a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Crystallographic Data and Structure Refinement

The crystal structure of **Triprolidine hydrochloride monohydrate** was determined to understand its three-dimensional conformation, which is crucial for its interaction with the H1-receptor. The compound crystallizes in the monoclinic space group P21/c.[1][2][3] Key crystallographic data and refinement details are summarized below.

Parameter	Value
Empirical Formula	C ₁₉ H ₂₂ N ₂ ·HCl·H ₂ O
Molecular Weight	332.88 g/mol
Crystal System	Monoclinic
Space Group	P21/c
Molecules per Unit Cell (Z)	4
Unit Cell Dimensions	
a	14.777(2) Å ^{[1][2][3]}
b	9.5785(8) Å ^{[1][2][3]}
c	13.099(1) Å ^{[1][2][3]}
β	90.48(2)° ^{[1][2][3]}
Radiation	CuKα
2θ max for data collection	129° ^{[2][3]}
Final R factors	
R (unweighted)	0.051 ^{[1][2][3]}
R (weighted)	0.077 ^{[1][2][3]}

Molecular Geometry and Conformation

The analysis reveals specific conformational features of the Triprolidine molecule. The presence of a double bond introduces significant rigidity to the central prop-1-ene chain.^[1] The spatial arrangement of the aromatic rings (2-pyridyl and p-tolyl) relative to this chain is a key structural characteristic. The protonated tertiary nitrogen atom of the pyrrolidine ring is involved in hydrogen bonding with the chloride ion, which in turn is connected to other chloride ions via hydrogen bonds with water molecules.^{[1][2]}

Selected Geometric Parameters	Value
Dihedral Angles	
2-pyridyl ring to double bond plane	29.7°[1][2][3]
p-tolyl system to double bond plane	55.3°[1][2][3]
Inter-aryl (pyridyl-tolyl)	106.5°[1][2][3]
Average Bond Distances (e.s.d. 0.004 Å)	
Benzene ring C-C	1.384 Å[1]
Pyridyl ring C-C	1.378 Å[1]
Average Error Estimates (e.s.d.)	
Distances (Cl-X, X-X)	0.003 Å[1]
Distances (X-H)	0.03 Å[1]
Angles (X-X-X)	0.2°[1]

Experimental Protocols

The following section details the methodologies employed in the crystal structure analysis of **Tripolidine hydrochloride monohydrate**.

Crystallization

Single crystals of suitable quality for X-ray diffraction were obtained through a slow cooling method. A warm solution of **Tripolidine hydrochloride monohydrate** in anisole was prepared and allowed to cool gradually, leading to the formation of well-defined crystals.[1]

X-ray Data Collection

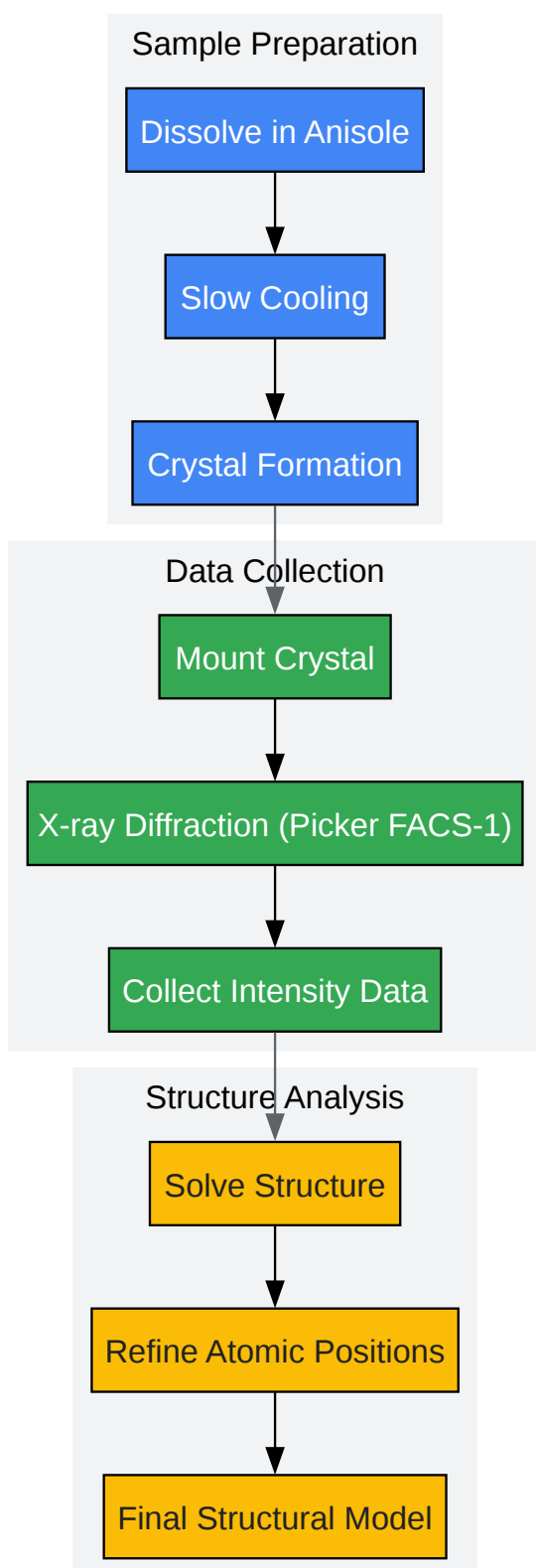
A Picker FACS-1 diffractometer was used for the alignment of the crystal and for obtaining refined unit cell constants.[1] The intensity data were collected using copper K-alpha (CuKα) radiation.[2][3] Data were collected up to a 2θ angle of 129°.[2][3] Out of 3123 reciprocal lattice points measured, 2516 (approximately 80%) were classified as observed reflections.[1]

Structure Determination and Refinement

The crystal structure was solved and subsequently refined. The refinement process resulted in a final unweighted R factor of 0.051 and a weighted R factor of 0.077.^{[1][2][3]} The positions of the hydrogen atoms were also determined and included in the refinement.^[1]

Visualized Experimental Workflow

The logical flow from sample preparation to final structure determination is a critical aspect of crystallographic analysis. The following diagram illustrates this workflow.



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Caption: Experimental workflow for the crystal structure analysis of Triprolidine HCl monohydrate.

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